2-cyano-3-[4-(dimethylamino)phenyl]-N-[(furan-2-yl)methyl]prop-2-enamide
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Overview
Description
2-cyano-3-[4-(dimethylamino)phenyl]-N-[(furan-2-yl)methyl]prop-2-enamide is a complex organic compound that features a cyano group, a dimethylamino group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[4-(dimethylamino)phenyl]-N-[(furan-2-yl)methyl]prop-2-enamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-[4-(dimethylamino)phenyl]-N-[(furan-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the cyano group or other functional groups.
Substitution: The active hydrogen on C-2 can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions can vary widely depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxidized derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
2-cyano-3-[4-(dimethylamino)phenyl]-N-[(furan-2-yl)methyl]prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-3-[4-(dimethylamino)phenyl]-N-[(furan-2-yl)methyl]prop-2-enamide involves its interaction with molecular targets and pathways The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(4-diphenylaminophenyl)prop-2-enoic acid: A similar compound used in luminescent systems.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
Properties
IUPAC Name |
(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(furan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20(2)15-7-5-13(6-8-15)10-14(11-18)17(21)19-12-16-4-3-9-22-16/h3-10H,12H2,1-2H3,(H,19,21)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOAAYNBCRAOMF-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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